![molecular formula C14H23NO3 B2774222 Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate CAS No. 2287247-20-3](/img/structure/B2774222.png)
Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate, there are related compounds that have been synthesized. For example, the organic phase was added over a solution of tert-butyl (2 S,5 S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1 H-pyrrole-1-carboxylate (1.0 g, 3.275 mmol) in CH2Cl2 (10 mL), containing anhydrous NaHCO3 (1.65 g, 19.648 mmol) as a buffer. The suspension was stirred for 24 h at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl carbamate derivatives serve as important intermediates in the synthesis of complex molecules. For instance, these compounds are crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant for understanding nucleic acid chemistry and potential therapeutic applications (Ober et al., 2004). The synthesis process often involves intricate reactions that yield compounds with specific stereochemistry, highlighting the chemical versatility and application of tert-butyl carbamate derivatives in synthesizing biologically relevant molecules.
Physicochemical and Pharmacokinetic Modifications
The incorporation of tert-butyl groups into bioactive compounds, while common in medicinal chemistry, can influence the physicochemical and pharmacokinetic properties of these molecules. Research by Westphal et al. (2015) documents the comparative study of tert-butyl and several other substituents, showing how these modifications can affect drug efficacy and activity, underscoring the importance of careful substituent selection in drug design (Westphal et al., 2015).
Catalytic Applications and Chemical Transformations
Tert-butyl carbamate derivatives are also significant in catalysis and chemical transformations. For example, indium(III) halides have been identified as efficient catalysts for the N-tert-butoxycarbonylation of amines, a reaction important for protecting amines in synthetic chemistry. This process allows for the conversion of various amines to N-tert-butyl-carbamates under mild conditions, demonstrating the utility of tert-butyl carbamate derivatives in facilitating chemoselective transformations (Chankeshwara & Chakraborti, 2006).
Material Science Applications
In material science, tert-butyl carbamate derivatives have found applications in the development of sensory materials and nanofibers. Strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives have shown potential for the detection of volatile acid vapors. This indicates the role of tert-butyl carbamate derivatives in creating materials with specific optical properties, which could be useful in sensors and other electronic devices (Sun et al., 2015).
properties
IUPAC Name |
tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-8-7-9-5-4-6-10(11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)/t9-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWNUQUAWWCPQ-OUAUKWLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCCC1C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2CCC[C@@H]1C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate |
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